molecular formula C13H16O3 B1349946 Ethyl 4-isopropylbenzoylformate CAS No. 34906-84-8

Ethyl 4-isopropylbenzoylformate

Cat. No.: B1349946
CAS No.: 34906-84-8
M. Wt: 220.26 g/mol
InChI Key: CGCCWTUTQYRMIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-isopropylbenzoylformate is an organic compound with the molecular formula C13H16O3. It is a derivative of benzoylformate, where the benzene ring is substituted with an isopropyl group at the 4-position and an ethyl ester group at the formate position. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-isopropylbenzoylformate can be synthesized through several methods. One common approach involves the esterification of 4-isopropylbenzoylformic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-isopropylbenzoylformate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, introducing different substituents at specific positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or other reduced derivatives.

    Substitution: Various substituted benzoylformate derivatives depending on the substituent introduced.

Scientific Research Applications

Ethyl 4-isopropylbenzoylformate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound can be used in biochemical assays to study enzyme activity and metabolic pathways.

    Medicine: It serves as a precursor for the development of drugs and therapeutic agents.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 4-isopropylbenzoylformate involves its interaction with specific molecular targets and pathways. For example, in biochemical assays, the compound may act as a substrate for enzymes, allowing researchers to study enzyme kinetics and inhibition. The ester group can undergo hydrolysis to release the corresponding acid, which can then participate in various metabolic processes.

Comparison with Similar Compounds

Ethyl 4-isopropylbenzoylformate can be compared with other similar compounds such as:

    Ethyl benzoylformate: Lacks the isopropyl group, making it less sterically hindered.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester.

    4-Isopropylbenzoyl chloride: Contains a chloride group instead of the ester, making it more reactive in acylation reactions.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications in various chemical and biological contexts.

Properties

IUPAC Name

ethyl 2-oxo-2-(4-propan-2-ylphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-4-16-13(15)12(14)11-7-5-10(6-8-11)9(2)3/h5-9H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGCCWTUTQYRMIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=CC=C(C=C1)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30374529
Record name ethyl 4-isopropylbenzoylformate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30374529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34906-84-8
Record name ethyl 4-isopropylbenzoylformate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30374529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 34906-84-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.